molecular formula C16H10ClN3O B11833301 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol CAS No. 137695-83-1

2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol

Katalognummer: B11833301
CAS-Nummer: 137695-83-1
Molekulargewicht: 295.72 g/mol
InChI-Schlüssel: AUFHUXSDQUEVRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol (CAS No: 137695-83-1) is a specialized chemical compound of significant interest in medicinal chemistry and neuroscience research . This compound belongs to a class of synthetic molecules that have been synthesized and evaluated for their ability to inhibit radioligand binding to benzodiazepine receptors (BzR) . Studies on this topological class of compounds provide crucial insights into the binding requirements of inverse agonists, highlighting the importance of specific hydrogen-bonding interactions at the receptor site for high-affinity binding . As a key research tool, it is instrumental for investigating receptor function and for the topological comparison with other analogous structures in drug discovery efforts . The compound is supplied with detailed product and safety information. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

CAS-Nummer

137695-83-1

Molekularformel

C16H10ClN3O

Molekulargewicht

295.72 g/mol

IUPAC-Name

2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]isoquinolin-3-one

InChI

InChI=1S/C16H10ClN3O/c17-11-5-7-12(8-6-11)20-16(21)15-14(19-20)13-4-2-1-3-10(13)9-18-15/h1-9,19H

InChI-Schlüssel

AUFHUXSDQUEVRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NC3=C2NN(C3=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 4-Aryl-5-Aminopyrazoles with Aldehydes

The foundational route involves cyclocondensation between 4-aryl-5-aminopyrazoles and aromatic aldehydes. For 2-(4-chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol, 4-(4-chlorophenyl)-5-aminopyrazole reacts with benzaldehyde derivatives under acidic conditions (trifluoroacetic or formic acid) to form azomethine intermediates. These intermediates undergo Pictet-Spengler-like cyclization, yielding the pyrazolo[4,3-c]isoquinoline core . For example:

  • Reaction Conditions :

    • Catalyst : Trifluoroacetic acid (TFA)

    • Temperature : 80–100°C

    • Time : 6–12 hours

    • Yield : 60–75%

The 3-hydroxy group is introduced via in situ oxidation during cyclization or through post-synthetic hydrolysis of a protected intermediate. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with 1H^1H NMR showing characteristic peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 5.3 ppm (hydroxyl proton) .

Acid-Catalyzed Pictet-Spengler Cyclization

This method optimizes the cyclization step using Lewis acids. A mixture of 4-(4-chlorophenyl)-5-aminopyrazole and 2-formylbenzoic acid in phosphoryl chloride (POCl3_3) undergoes cyclodehydration at 110°C for 4 hours, forming the isoquinoline ring . Subsequent hydrolysis with aqueous sodium hydroxide introduces the 3-hydroxy group:

Cyclized Intermediate+H2ONaOH2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol\text{Cyclized Intermediate} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol}

  • Key Data :

    • POCl3_3 Volume : 10 mL per gram of substrate

    • Hydrolysis Time : 2 hours

    • Overall Yield : 68%

Infrared (IR) spectroscopy validates the hydroxyl group (broad peak at 3400–3500 cm1^{-1}), while 13C^{13}C NMR confirms quaternary carbon signals at δ 155–160 ppm .

Substitution and Hydrolysis of Chlorinated Precursors

A two-step protocol starts with 4-chloro-1H-pyrazolo[4,3-c]isoquinoline, synthesized via chlorination of the parent heterocycle using phosphorus oxychloride (POCl3_3) . The chlorine atom at position 3 is then hydrolyzed under basic conditions:

  • Chlorination :

    Pyrazolo[4,3-c]isoquinoline+POCl3110C4-Chloro Derivative\text{Pyrazolo[4,3-c]isoquinoline} + \text{POCl}_3 \xrightarrow{110^\circ \text{C}} \text{4-Chloro Derivative}
    • Yield : 85%

  • Hydrolysis :

    4-Chloro Derivative+KOHH2O/EtOH3-Hydroxy Product\text{4-Chloro Derivative} + \text{KOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{3-Hydroxy Product}
    • Conditions : Reflux for 3 hours

    • Yield : 78%

LC-MS analysis shows a molecular ion peak at m/z 309 [M+H]+^+, consistent with the target compound’s molecular weight .

Staudinger/Aza-Wittig Protocol for Ring Formation

This advanced method constructs the pyrazolo[4,3-c]isoquinoline skeleton via iminophosphorane intermediates. 5-Azido-4-(4-chlorophenyl)pyrazole reacts with triphenylphosphine to form an iminophosphorane, which undergoes aza-Wittig cyclization with isoquinoline-1-carbaldehyde :

Iminophosphorane+Isoquinoline Carbaldehyde70CTarget Compound\text{Iminophosphorane} + \text{Isoquinoline Carbaldehyde} \xrightarrow{\text{70}^\circ \text{C}} \text{Target Compound}

  • Optimized Parameters :

    • Solvent : Anhydrous acetonitrile

    • Catalyst : Cesium fluoride (CsF)

    • Yield : 72%

X-ray crystallography of analogous compounds confirms the fused pyrazole-isoquinoline structure, with bond lengths of 1.34–1.39 Å for the conjugated system .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 4-(4-chlorophenyl)-5-aminopyrazole and ethyl glyoxylate in dimethylformamide (DMF) is irradiated at 150°C for 20 minutes, achieving 82% yield . The hydroxyl group is introduced via in situ oxidation using manganese dioxide (MnO2_2):

Ethyl Glyoxylate AdductMnO2,MW3-Hydroxy Product\text{Ethyl Glyoxylate Adduct} \xrightarrow{\text{MnO}_2, \text{MW}} \text{3-Hydroxy Product}

  • Advantages :

    • Reaction Time : Reduced from hours to minutes

    • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantage
Cyclocondensation60–756–12 hoursHigh scalability
Pictet-Spengler686 hoursMild conditions
Chlorination/Hydrolysis785 hours totalCompatibility with sensitive substrates
Staudinger/Aza-Wittig7224 hoursPrecise ring formation
Microwave-Assisted8220 minutesRapid synthesis

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Chlorphenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringpositionen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

    Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Acylierungsmittel können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten oder Ketonderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Chlorphenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an verschiedene Enzyme und Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen oder der Virusreplikation beteiligt sind. Die genauen molekularen Zielstrukturen und -wege hängen vom jeweiligen biologischen Kontext ab und erfordern weitere Forschungsarbeiten, um sie zu klären.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The compound’s core structure is shared with several derivatives, but substitutions and tautomeric states lead to distinct properties:

Compound Name Key Structural Features Molecular Formula Molecular Weight Melting Point Biological Activity
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol (Target) -OH at position 3; 4-chlorophenyl at position 2 C₁₆H₁₀ClN₃O₂ 311.72 g/mol Not reported Not explicitly stated in evidence
2-(4-Chlorophenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one Ketone (=O) at position 3; dihydroquinoline ring C₁₆H₁₀ClN₃O 295.72 g/mol 324–327°C Not reported
8-Chloro-2-(3-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one 8-Cl substituent; 3-methoxyphenyl at position 2 C₁₇H₁₃ClN₃O₂ 350.75 g/mol Not reported GABAAR subtype selectivity
5,8-Dihydroxy-2-(4’-hydroxyphenyl)-2H-pyrazolo[4,3-c]quinolin-4-one Multiple -OH groups (positions 5, 8, and 4’-phenyl); ketone at position 4 C₁₆H₁₀N₃O₄ 308.27 g/mol Not reported Anti-angiogenic activity
2-(4-Chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one Tautomeric 1H form; ketone at position 3 C₁₆H₁₀ClN₃O 295.72 g/mol Not reported Metabolite in plant studies

Key Observations :

  • Hydroxyl vs.
  • Substituent Effects : The 8-chloro and methoxy groups in improve GABAAR selectivity, suggesting that halogen and alkoxy modifications tune biological target specificity.
  • Tautomerism : The 1H vs. 2H tautomeric states (e.g., ) influence ring aromaticity and electronic properties, which could alter binding affinities.

Physicochemical and Metabolic Considerations

  • Melting Points : The 3-one derivative has a high melting point (324–327°C), suggesting strong crystalline packing, whereas hydroxylated analogs may exhibit lower melting points due to intermolecular H-bonding.
  • Metabolic Stability : Deuterated analogs (e.g., ) are designed to resist metabolic degradation, emphasizing the role of substituents in pharmacokinetics.

Biologische Aktivität

2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol, with CAS number 137695-83-1, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H10ClN3O
  • Molecular Weight : 295.72 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]isoquinoline core with a chlorophenyl substituent, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]isoquinoline derivatives. Research indicates that compounds within this class can inhibit tumor cell proliferation and induce apoptosis. Notably, the compound has shown selective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma), without adversely affecting normal cells.

Cell Line IC50 (µM) Mechanism
MDA-MB-23112.5Induction of apoptosis via mitochondrial pathways
HCC15.0Inhibition of cell cycle-related proteins (CDK)

Anti-inflammatory Activity

The compound displays significant anti-inflammatory effects by modulating pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of inflammation, it reduced symptoms associated with asthma and other respiratory conditions by inhibiting the release of inflammatory mediators.

Study Model Result
In vivo studyGuinea pigsReduced airway hyperreactivity
In vitro studyMacrophagesDecreased IL-6 production

Neuroprotective Effects

Emerging evidence suggests that 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol may possess neuroprotective properties. It has been shown to enhance cognitive function in animal models by modulating neurotransmitter levels and protecting against oxidative stress.

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Phosphodiesterase Inhibition : It has been reported to inhibit specific phosphodiesterases (PDEs), which play a crucial role in regulating intracellular signaling pathways related to inflammation and cell proliferation.
  • Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines, thereby influencing immune responses.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Activity

In a recent study published in Molecules, researchers evaluated the anticancer effects of various pyrazolo[4,3-c]isoquinoline derivatives, including 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol. The study demonstrated that this compound significantly inhibited the growth of cancer cells in vitro and reduced tumor size in xenograft models .

Anti-inflammatory Research

A comprehensive study assessed the anti-inflammatory properties of several derivatives in models of allergic asthma. The results indicated that treatment with 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol led to a marked decrease in airway inflammation and improved lung function .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. For example, pyrazolo[4,3-c]isoquinoline derivatives are synthesized via cyclization of intermediates such as 4-oxo-1,4-dihydroquinoline scaffolds. Key factors include:

  • Temperature control : Maintaining 80–120°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to accelerate ring closure .
    Analytical techniques like TLC and NMR are critical for monitoring intermediates and confirming product purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can resolve aromatic protons (δ 7.2–8.5 ppm) and confirm the pyrazole and isoquinoline moieties .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 295.0182) .
  • X-ray crystallography : Used to determine crystal packing and hydrogen-bonding patterns, as demonstrated in structurally analogous pyrazoloquinolinones .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (typically >200°C for similar heterocycles) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its binding to benzodiazepine receptors (BzR)?

SAR studies reveal:

  • Hydrogen-bonding motifs : The NH group at position 3 and the carbonyl group (if present) interact with BzR’s H1 (donor) and A2 (acceptor) sites, respectively. Removal of these groups reduces affinity by >100-fold .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl at the 4-phenyl position) enhance binding via hydrophobic interactions with BzR’s α1 subunit .
  • GABA shift assays : Used to classify compounds as agonists, antagonists, or inverse agonists based on GABA-induced current modulation .

Q. How does this compound compare to analogs in modulating cannabinoid CB2 receptors?

  • Receptor selectivity : Pyrazolo[4,3-c]quinolin-3-ones with a pentyl chain at N-5 show >1000-fold selectivity for CB2 over CB1 (e.g., Ki CB2 = 0.39 nM vs. CB1 >3000 nM) .
  • Therapeutic potential : In murine colitis models, oral administration reduces MPO activity and histological damage, suggesting anti-inflammatory applications .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., Xenopus oocytes for BzR studies ) and ligand concentrations (e.g., 10 µM for initial screening ).
  • Metabolic stability testing : Incubate with liver microsomes to identify metabolites that may interfere with activity .
  • Docking simulations : Compare binding poses in BzR vs. CB2 using software like AutoDock to rationalize divergent results .

Q. Can this compound serve as a lead for dual-target (e.g., BzR and CB2) drug discovery?

  • Pharmacophore modeling : Overlay BzR and CB2 pharmacophores to identify overlapping features. The pyrazole core and 4-chlorophenyl group are common to both .
  • Functional assays : Test dual modulation via electrophysiology (BzR) and cAMP inhibition (CB2). Conflicting efficacy at the two targets may require scaffold optimization .

Methodological Guidance

Q. How to design dose-response experiments for in vivo efficacy studies?

  • Dose range : Start with 0.1–10 mg/kg (oral or i.p.) based on CB2 agonist analogs .
  • Endpoint selection : Measure biomarkers like MPO (inflammation) or GABAergic inhibition (anxiety models) .
  • PK/PD integration : Collect plasma samples at Tmax (1–2 hours post-dose) to correlate exposure with effect .

Q. What computational tools predict metabolic sites prone to oxidation or hydrolysis?

  • Software : Use Schrödinger’s Metabolite or ADMET Predictor to identify vulnerable positions (e.g., pyrazole N-methyl groups) .
  • In silico cytochrome P450 docking : Predicts oxidation at the isoquinoline ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.